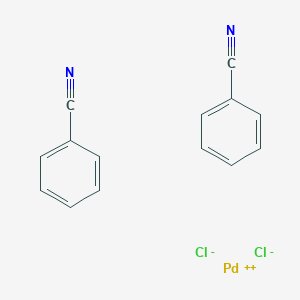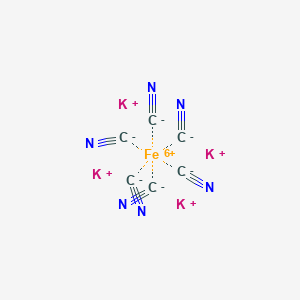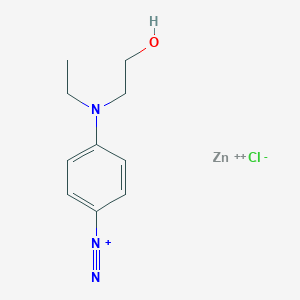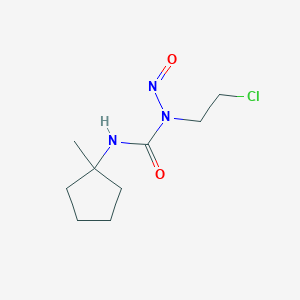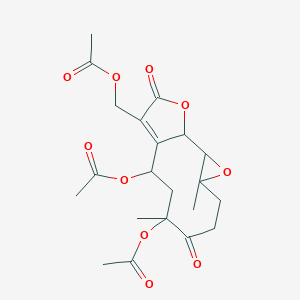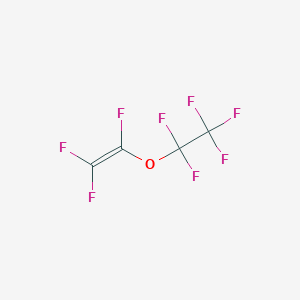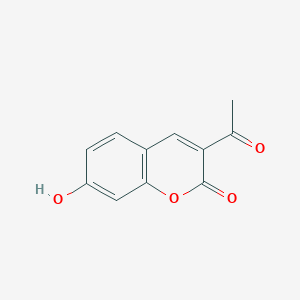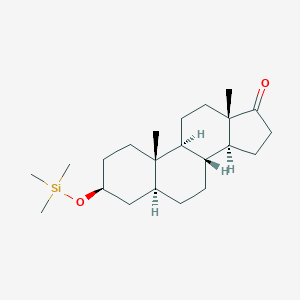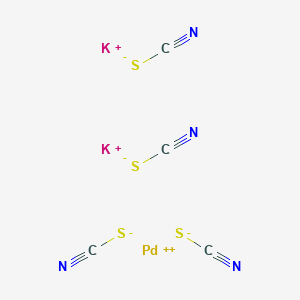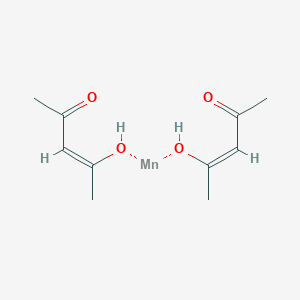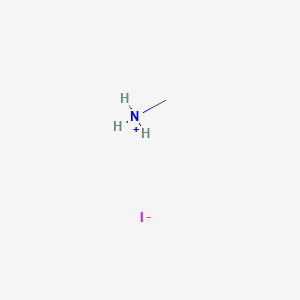
Methylammonium iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methylammonium iodide, also known as methanaminium iodide, is an organic halide with the chemical formula CH₃NH₃I. It is an ammonium salt composed of methylamine and hydrogen iodide. This compound is primarily used as a precursor in the fabrication of perovskite solar cells, which are known for their high conversion efficiencies .
Mechanism of Action
Methylammonium iodide, also known as methylazanium iodide, is an organic halide with a formula of CH3NH3I . It is an ammonium salt composed of methylamine and hydrogen iodide .
Target of Action
The primary application for this compound is as a component of perovskite crystalline solar cells . It is extensively used as a precursor material for the fabrication of these solar cells .
Mode of Action
This compound interacts with its targets, primarily in the formation of perovskite solar cells. It is used in combination with lead iodide to change the morphology of the resulting perovskite materials . The hydrogen bonds are found to be the major factor that stabilizes the this compound monomers and dimers .
Biochemical Pathways
The hydrogen bonds in the this compound are proposed to be correlated with the three-dimensional halide perovskite buildup .
Result of Action
The result of this compound’s action is the formation of perovskite solar cells. These solar cells offer high conversion efficiencies . The hydrogen bonds stabilize the non-bonding I-5p orbitals, spatially perpendicular to the Pb–I–Pb bond axis, lowering their energy when the H–I interaction occurs .
Action Environment
The action of this compound is influenced by environmental factors such as temperature. This suggests that the material seldom experiences a cubic environment, rather an increasingly distorted tetragonal one .
Biochemical Analysis
Biochemical Properties
Methylammonium iodide is a precursor for the synthesis of the halide perovskite CH3NH3PbI3 . The hydrogen bonds in this compound are found to be the major factor that stabilizes the this compound monomers and dimers . The dimeric structure exhibits geometry with each iodine atom shared by two neighboring hydrogen atoms in the methylammonium cation molecules .
Cellular Effects
It is known that this compound plays a crucial role in the stability of perovskite solar cells . When the molar ratio between PbI2: this compound precursor solution increased, the stability of perovskite cells dramatically increased over time .
Molecular Mechanism
The molecular mechanism of this compound primarily involves its role in the formation of perovskite structures. The hydrogen bonds in this compound are proposed to be correlated with the three-dimensional halide perovskite buildup . The formation of the hydrogen bond that is available in the halide perovskite framework could be traced back as early as the precursor preparation .
Temporal Effects in Laboratory Settings
In laboratory settings, the stability of perovskite in the air without any masking in the average stoichiometry was about five days, while when the amount of this compound precursor solution increased, the perovskite film was unchanged for about 13 days .
Metabolic Pathways
It is known that this compound plays a crucial role in the formation of perovskite structures .
Transport and Distribution
It is known that this compound plays a crucial role in the formation of perovskite structures .
Subcellular Localization
It is known that this compound plays a crucial role in the formation of perovskite structures .
Preparation Methods
Synthetic Routes and Reaction Conditions: Methylammonium iodide can be synthesized through a reaction between methylamine and hydroiodic acid. The reaction typically proceeds as follows: [ \text{CH}_3\text{NH}_2 + \text{HI} \rightarrow \text{CH}_3\text{NH}_3\text{I} ] This reaction is usually carried out in an aqueous solution at room temperature. The product, this compound, precipitates out of the solution and can be collected by filtration and dried under vacuum .
Industrial Production Methods: In industrial settings, the production of this compound involves similar chemical reactions but on a larger scale. The process may include additional purification steps to ensure the high purity of the final product, which is crucial for its application in perovskite solar cells .
Chemical Reactions Analysis
Types of Reactions: Methylammonium iodide undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form methylamine and iodine.
Reduction: It can be reduced to form methylamine and hydrogen iodide.
Substitution: this compound can participate in nucleophilic substitution reactions, where the iodide ion is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like chloride, bromide, or other halides can be used under mild conditions.
Major Products:
Oxidation: Methylamine and iodine.
Reduction: Methylamine and hydrogen iodide.
Substitution: Methylammonium halides (e.g., methylammonium chloride, methylammonium bromide).
Scientific Research Applications
Methylammonium iodide has a wide range of applications in scientific research:
Chemistry: It is extensively used as a precursor in the synthesis of perovskite materials for solar cells.
Biology: While its direct applications in biology are limited, the study of its interactions with biological molecules can provide insights into the behavior of similar organic halides.
Medicine: Research into the potential medical applications of this compound is ongoing, particularly in the field of drug delivery systems.
Comparison with Similar Compounds
Formamidinium iodide (CH₃(NH₂)₂I): Similar to methylammonium iodide, formamidinium iodide is used in the synthesis of perovskite materials.
Cesium iodide (CsI): Used in all-inorganic perovskite solar cells, cesium iodide provides enhanced stability under high-temperature conditions.
Uniqueness: this compound is unique due to its ability to form highly efficient perovskite structures at relatively low temperatures. Its ease of synthesis and high purity make it a preferred choice for researchers and manufacturers in the field of perovskite solar cells .
Properties
CAS No. |
14965-49-2 |
|---|---|
Molecular Formula |
CH6IN |
Molecular Weight |
158.970 g/mol |
IUPAC Name |
methanamine;hydroiodide |
InChI |
InChI=1S/CH5N.HI/c1-2;/h2H2,1H3;1H |
InChI Key |
LLWRXQXPJMPHLR-UHFFFAOYSA-N |
SMILES |
C[NH3+].[I-] |
Canonical SMILES |
CN.I |
Key on ui other cas no. |
14965-49-2 |
Pictograms |
Irritant |
Related CAS |
74-89-5 (Parent) |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,2'-(1,3,4-OXADIAZOLE-2,5-DIYL)BIS[1-AMINOANTHRAQUINONE]](/img/structure/B83438.png)
